

# An In-depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

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## Compound of Interest

Compound Name:	4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
Cat. No.:	B1522651

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## Executive Summary

This technical guide provides a comprehensive overview of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** (CAS 1182913-23-0), a substituted aromatic sulfonamide of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of sulfonamide chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic route, detail the expected analytical signatures for structural confirmation, and discuss its potential as a versatile scaffold in the design of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers looking to synthesize or utilize this compound in their discovery programs.

## Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group ( $R-SO_2NR'R''$ ) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics with an impressive range of biological activities.<sup>[1]</sup> Beyond their initial role as antimicrobial agents, they are now integral to drugs targeting a multitude of diseases, including cancer, glaucoma, inflammation, viral infections, and diabetes.<sup>[2][3]</sup>

The therapeutic versatility of sulfonamides stems from several key features:

- Structural Mimicry: The sulfonamide group can act as a bioisostere of a carboxylic acid or an amide, enabling it to form similar hydrogen bond networks with biological targets.
- Chemical Stability: It is generally resistant to metabolic hydrolysis, conferring favorable pharmacokinetic properties.
- Synthetic Accessibility: Sulfonamides are readily synthesized, most classically through the reaction of a sulfonyl chloride with a primary or secondary amine.[\[4\]](#)[\[5\]](#)

**4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** incorporates this privileged scaffold. Its structure features a halogenated and alkylated aromatic ring, providing specific steric and electronic properties that can be exploited for targeted drug design. The N-isopropyl group further modulates its lipophilicity and hydrogen bonding capacity. This guide will provide the technical details necessary to harness the potential of this specific molecular entity.

## Physicochemical and Structural Properties

A summary of the key properties for **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** is provided below.

Property	Value
CAS Number	1182913-23-0
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrNO <sub>2</sub> S
Molecular Weight	292.19 g/mol
Chemical Structure	(See Figure 1)
Canonical SMILES	CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C
Purity (Typical)	>96% (as supplied by commercial vendors) <a href="#">[6]</a>
Storage Conditions	Sealed in dry, 2-8°C

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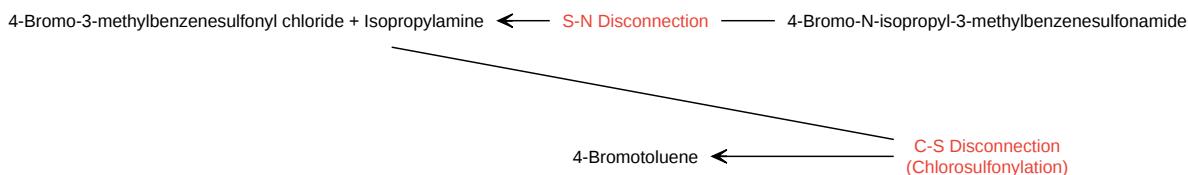
**Figure 1.** Chemical Structure of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide**.

## Proposed Synthesis and Purification

The most direct and industrially relevant method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with an amine.<sup>[7]</sup> This section details a robust, two-step synthetic workflow starting from commercially available 4-bromotoluene.

## Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine as the key precursors. The sulfonyl chloride can, in turn, be prepared from 4-bromotoluene via electrophilic chlorosulfonylation.



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**Caption:** Retrosynthetic analysis of the target molecule.

## Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

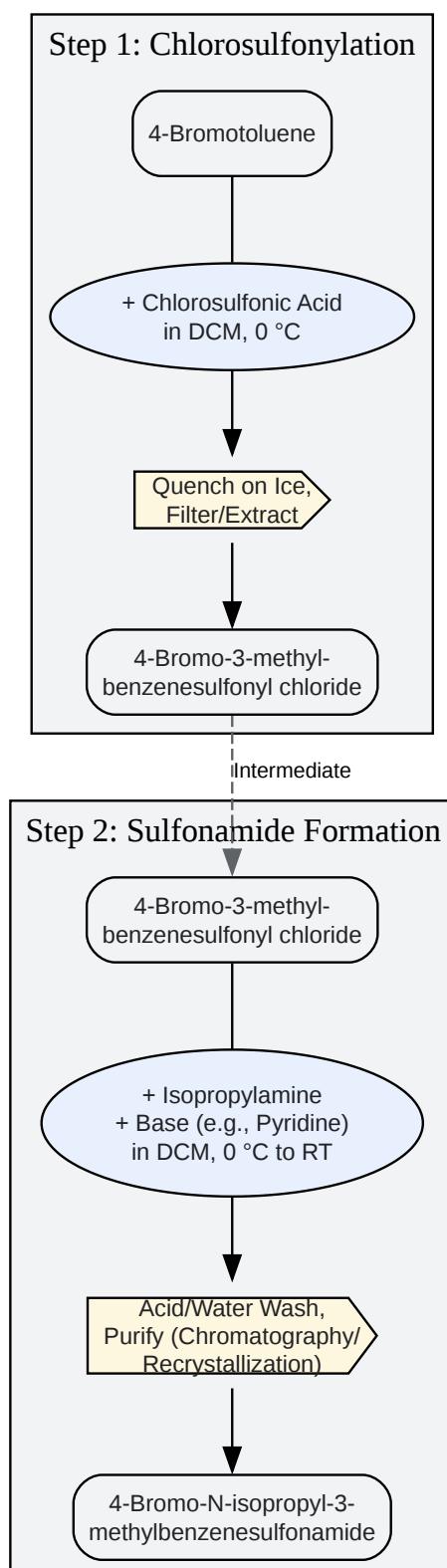
This procedure is adapted from established methods for the chlorosulfonylation of activated aromatic rings.<sup>[8]</sup>

- Reagent Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromotoluene (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
- Reaction: Add chlorosulfonic acid (2.5-3.0 eq) dropwise via the dropping funnel to the cooled solution over 30-60 minutes. The temperature should be maintained below 10 °C to minimize side reactions.
  - Causality: Chlorosulfonic acid is a highly reactive electrophile. The reaction is exothermic, and low temperatures are required to control the reaction rate and prevent the formation of undesired regioisomers or degradation products. DCM is used as it is inert to the strong acid.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid.
  - Trustworthiness: This quenching step is critical for safety and product isolation. The sulfonyl chloride product is generally stable in cold water, while the excess reagent is hydrolyzed.
- Extraction & Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral. Alternatively, if the product remains in the organic layer, separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.<sup>[8]</sup> The product can be used directly in the next step or purified by recrystallization.

### Step 2: Synthesis of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide**

This step follows the classic Hinsberg reaction for sulfonamide formation.<sup>[4]</sup>

- Reagent Setup: In a round-bottom flask, dissolve isopropylamine (1.2-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent like DCM or THF. Cool the solution to 0 °C.
  - Causality: An excess of the amine is used to ensure complete reaction of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]
- Reaction: Prepare a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled amine solution.
- Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the sulfonyl chloride spot disappears.
- Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.
  - Self-Validation: Each wash step serves a purpose. The acid wash removes basic components, the water wash removes salts, and the brine wash aids in breaking emulsions and pre-drying the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford the final product in high purity.

[Click to download full resolution via product page](#)**Caption:** Proposed two-step synthesis workflow.

## Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is paramount. The following section describes the expected results from standard analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
  - Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.
  - Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the six methyl protons.
  - Sulfonamide N-H: A broad singlet or doublet (if coupled to the isopropyl CH) between 5.0-8.0 ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
  - Aromatic Methyl (Ar-CH<sub>3</sub>): A singlet around 2.4-2.6 ppm.
  - Isopropyl CH<sub>3</sub>: A doublet around 1.1-1.3 ppm, integrating to six protons.
- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the carbon skeleton.
  - Aromatic Carbons: Six signals are expected in the ~120-145 ppm range. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonyl group (C-S) will be downfield.
  - Isopropyl CH: A signal around 45-50 ppm.
  - Aromatic Methyl (Ar-CH<sub>3</sub>): A signal around 20-22 ppm.
  - Isopropyl CH<sub>3</sub>: A signal around 22-25 ppm.

### Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[\[10\]](#)

- N-H Stretch: A moderate to sharp absorption band in the region of 3250-3350  $\text{cm}^{-1}$ .
- $\text{SO}_2$  Asymmetric Stretch: A strong band around 1320-1350  $\text{cm}^{-1}$ .[\[11\]](#)
- $\text{SO}_2$  Symmetric Stretch: A strong band around 1150-1170  $\text{cm}^{-1}$ .[\[11\]](#)
- C-H Stretches (Aliphatic & Aromatic): Bands observed between 2850-3100  $\text{cm}^{-1}$ .
- S-N Stretch: A weaker band in the 900-930  $\text{cm}^{-1}$  region.[\[10\]](#)

## Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight.

- $[\text{M}+\text{H}]^+$ : The protonated molecule would be observed at  $\text{m/z}$  292.1/294.1, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio).
- Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns for sulfonamides, including the neutral loss of  $\text{SO}_2$  (64 Da) and cleavage of the S-N bond. [\[12\]](#)[\[13\]](#) A prominent fragment would correspond to the 4-bromo-3-methylbenzenesulfonyl cation.

## Potential Applications in Drug Discovery

While the specific biological activity of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** is not publicly documented, its structure suggests significant potential as a scaffold for developing potent and selective enzyme inhibitors.

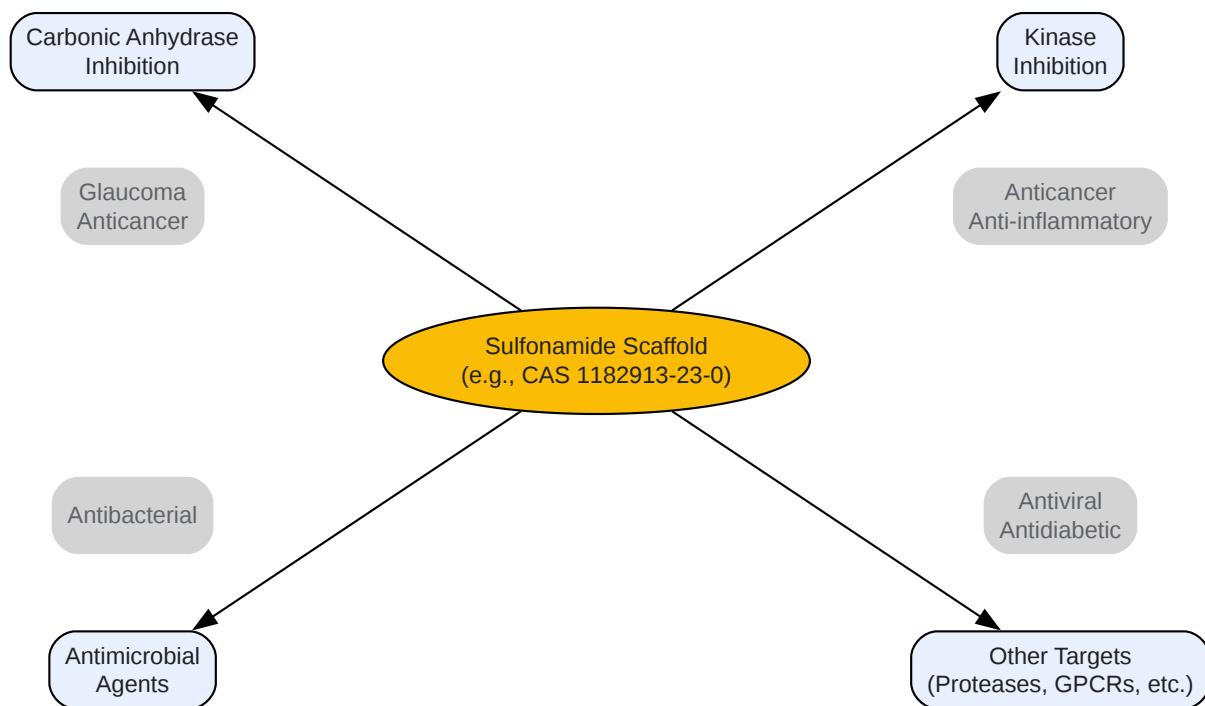
## Carbonic Anhydrase Inhibition

The primary sulfonamide group (unsubstituted) is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes crucial for pH regulation.[\[14\]](#) Many clinically used CA inhibitors, such as dorzolamide (for glaucoma), are sulfonamides. While N-substitution, as in our target molecule, typically reduces affinity for the catalytic zinc, the overall molecule can still interact with residues in the active site cavity. This compound could serve as a starting point for

developing inhibitors targeting specific CA isoforms, such as the tumor-associated CA IX and CA XII, which are implicated in cancer progression.[2][4]

## Kinase Inhibition

Numerous FDA-approved kinase inhibitors incorporate a sulfonamide moiety. This group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor within the ATP-binding pocket of the kinase.[3] Kinases such as Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-kinase (PI3K), and VEGFR-2 are validated cancer targets that have been successfully modulated by sulfonamide-containing drugs.[15][16][17] The substituted phenyl ring of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** provides a vector for further chemical modification to optimize binding affinity and selectivity for a specific kinase target. The bromo-substituent is particularly useful as it allows for further diversification via cross-coupling reactions.



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**Caption:** The central role of the sulfonamide scaffold in targeting diverse disease areas.

## Conclusion

**4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** is a synthetically accessible and chemically versatile building block. Based on the well-established pharmacology of the sulfonamide class, it holds considerable promise as a foundational scaffold for the development of novel enzyme inhibitors in therapeutic areas such as oncology and ophthalmology. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and strategic application in drug discovery programs. The detailed protocols and expected analytical data herein should empower researchers to confidently produce and utilize this compound for their specific research objectives.

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